2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C8H6Br2O4 It is a derivative of benzoquinone, characterized by the presence of two bromine atoms and two methoxy groups attached to the cyclohexa-2,5-diene-1,4-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the bromination of 3,5-dimethoxybenzoquinone. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or dichloromethane, and the temperature is maintained at room temperature to ensure selective bromination at the 2 and 6 positions of the benzoquinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Substituted benzoquinone derivatives with various functional groups.
Scientific Research Applications
2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor in redox reactions, facilitating electron transfer processes. It may also interact with cellular proteins and enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-1,4-benzoquinone: Similar structure but lacks bromine atoms.
2,5-Dimethoxycyclohexa-2,5-diene-1,4-dione: Another methoxy-substituted benzoquinone derivative.
2,5-Dihydroxy-1,4-benzoquinone: Hydroxy-substituted benzoquinone
Uniqueness
2,6-Dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. The bromine atoms enhance the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy groups influence its redox properties .
Properties
CAS No. |
61014-67-3 |
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Molecular Formula |
C8H6Br2O4 |
Molecular Weight |
325.94 g/mol |
IUPAC Name |
2,6-dibromo-3,5-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C8H6Br2O4/c1-13-7-3(9)5(11)4(10)8(14-2)6(7)12/h1-2H3 |
InChI Key |
DVCAIDBJZFQCGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=O)C(=C(C1=O)OC)Br)Br |
Origin of Product |
United States |
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